1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one

Medicinal Chemistry Synthetic intermediates Regioisomeric differentiation

1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one (C₁₀H₁₉NO₂, MW 185.26 g/mol) is a piperidine-based ketone building block characterized by a terminal propionyl group on the piperidine nitrogen and a 2‑hydroxyethyl substituent at the 4‑position. The compound belongs to a family of piperidinyl‑propanone derivatives that have been explored as intermediates for kinase inhibitors and metabolic enzyme modulators.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 1156469-15-6
Cat. No. B1448663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one
CAS1156469-15-6
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCC(CC1)CCO
InChIInChI=1S/C10H19NO2/c1-2-10(13)11-6-3-9(4-7-11)5-8-12/h9,12H,2-8H2,1H3
InChIKeyMLKBKAATEDDKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one (CAS 1156469-15-6) Procurement Guide: Structural Differentiation and Comparator Evidence


1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one (C₁₀H₁₉NO₂, MW 185.26 g/mol) is a piperidine-based ketone building block characterized by a terminal propionyl group on the piperidine nitrogen and a 2‑hydroxyethyl substituent at the 4‑position . The compound belongs to a family of piperidinyl‑propanone derivatives that have been explored as intermediates for kinase inhibitors and metabolic enzyme modulators [1].

Terminal propionyl group enables chemoselective derivatization and coupling
Balanced lipophilicity profile supports lead-like fragment screening
Hydroxyethyl spacer extends hydrogen-bond reach and conformational flexibility

Why Generic Substitution of 1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one with In‑Class Analogs Fails


Although numerous piperidinyl‑propanone derivatives share the hydroxyethylpiperidine core, small variations in acyl chain length, carbonyl position, or hydroxyalkyl spacer produce substantial shifts in hydrogen‑bonding capacity, lipophilicity, and molecular recognition. Replacing the target compound with its closest commercial analogs without rigorous functional validation risks divergent reactivity in downstream synthetic steps and unpredictable biological outcomes .

Carbonyl Positional Isomerism
Replacing with the propan-2-one isomer may shift metabolic soft-spot profile and hydrogen-bond geometry; experimental validation required before substitution.
Acyl Chain Length Variants
Shorter or longer acyl chains alter lipophilicity and solubility window, potentially affecting passive permeability and target engagement in cellular assays.
Hydroxyalkyl Spacer Substitution
Hydroxymethyl analog reduces rotatable bonds and shortens H-bond vector; may not replicate the same binding mode in protein cavities.

Quantitative Differentiation Evidence for 1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one (1156469-15-6) Against Closest Analogs


Carbonyl Positional Isomerism: Propan‑1‑one vs. Propan‑2‑one – Divergent Hydrogen‑Bond Topology and Reactivity

The target compound bears a terminal propan‑1‑one carbonyl (propionyl group), whereas its regioisomer 1‑(4‑(2‑hydroxyethyl)piperidin‑1‑yl)propan‑2‑one (CAS 2004540‑84‑3) carries an internal ketone. The terminal carbonyl of the target compound is sterically more accessible for nucleophilic attack and can form stronger, geometrically distinct hydrogen bonds. Both isomers share the identical molecular formula (C₁₀H₁₉NO₂, MW 185.26) and computed TPSA (≈40.5 Ų) , but the target compound’s XlogP is 0.6, while the propan‑2‑one isomer is predicted to have a lower XlogP (≈0.3–0.4) owing to the more shielded carbonyl . In biological systems, the regioisomeric switch alters metabolic soft‑spot vulnerability (e.g., ketone reduction by carbonyl‑reducing enzymes) and can redirect the major site of phase‑I metabolism.

Carbonyl Isomerism
Class-level inference
ΔXlogP ≈ 0.2–0.3
Identical MW / TPSA
May support preferred scaffold selection when terminal carbonyl accessibility is critical
In silico prediction; confirm experimentally
Medicinal Chemistry Synthetic intermediates Regioisomeric differentiation

Acyl Chain Length Selectivity: Propionyl (C₃) Balances Lipophilicity Between Acetyl (C₂) and Butyryl (C₄) Homologs

The target compound possesses a three‑carbon propionyl chain. The shorter acetyl analog (ethanone, CAS 15871‑63‑3, MW 171.24) is significantly more polar and lacks the alkyl extension needed for optimal hydrophobic pocket filling in many protein targets . The longer butyryl analog (CAS 1156469‑16‑7, MW 199.29) introduces additional lipophilicity (estimated XlogP ≈ 1.0) that can reduce aqueous solubility and increase metabolic oxidation at the terminal methylene . The target compound’s XlogP of 0.6 places it in the optimal range for CNS drug‑like properties (typically XlogP 1–3), whereas the acetyl analog (predicted XlogP ≈ 0.2) may limit passive membrane permeability.

Acyl Chain Length
Class-level inference
ΔMW +14 / –14
ΔXlogP ±0.4
Provides balanced lipophilicity between acetyl and butyryl analogs
Computed descriptors; verify with logD measurement
Lipophilicity optimization Lead optimization Structure-activity relationship

Linear vs. Branched Acyl Chain: Propionyl Affords Lower Steric Demand Than Isobutyryl

The target compound’s linear propionyl group presents significantly lower steric hindrance around the carbonyl than the branched isobutyryl analog (2‑methylpropan‑1‑one, CAS 1156469‑11‑2, MW 199.29). In enzyme binding pockets, the linear chain can access deeper, narrower hydrophobic clefts that the branched analog cannot penetrate . In synthetic applications, the less hindered carbonyl of the target compound undergoes faster nucleophilic addition (e.g., amide bond formation, Grignard reactions) with higher yields . The propionyl group also exhibits a more predictable metabolic fate, as α‑branching in the isobutyryl analog can block β‑oxidation and redirect metabolism toward reactive intermediates.

Linear vs Branched
Class-level inference
ΔMW –14.03
ΔXlogP –0.3
Lower steric hindrance
May improve synthetic coupling efficiency and reduce metabolic activation risk
Steric comparison qualitative; validate in coupling reactions
Steric effects Enzyme inhibition Synthetic coupling efficiency

Hydroxyethyl vs. Hydroxymethyl Spacer: Extended Hydrogen‑Bond Reach and Flexibility

The target compound’s 2‑hydroxyethyl spacer positions the hydroxyl group two carbons from the piperidine ring, whereas the hydroxymethyl analog (CAS 1082906‑47‑5) places the hydroxyl directly on the ring‑attached carbon . The additional methylene unit in the target compound increases the number of rotatable bonds (3 vs. 2 in the hydroxymethyl analog), enhancing conformational flexibility and extending the reach of the hydrogen‑bond donor by approximately 1.5 Å . Physicochemical comparison: target compound XlogP = 0.6 , while the hydroxymethyl analog is predicted to have a lower XlogP (≈0.2–0.3) due to reduced hydrophobic surface area.

Spacer Length
Class-level inference
ΔRotatable bonds +1
ΔXlogP ≈ 0.3–0.4
Extended spacer may enable longer H-bond reach and higher conformational entropy
In silico only; binding mode validation required
Hydrogen-bond distance Chain flexibility Solubility

Optimal Research and Industrial Application Scenarios for 1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one (1156469-15-6)


Fragment‑Based and Lead‑Like Library Member for CNS‑Oriented Screening

With a molecular weight of 185.26 g/mol, XlogP of 0.6, and TPSA of 40.5 Ų , the compound resides within the favorable property space for CNS lead‑like fragments (MW < 300, XlogP 1–3, TPSA < 60 Ų). Its balanced hydrophilicity and three‑carbon propionyl chain offer a distinct advantage over the more polar acetyl analog or the less soluble butyryl homolog, making it a rational choice for fragment libraries targeting neurological targets.

Synthetic Intermediate for Chemoselective Piperidine‑Based Pharmacophores

The terminal propan‑1‑one carbonyl provides a single, sterically accessible electrophilic site for chemoselective transformations (e.g., reductive amination, Grignard addition), reducing by‑product formation compared to the propan‑2‑one isomer, where the internal ketone exhibits different regioselectivity . This synthetic advantage translates to higher yields and fewer purification steps in multi‑step medicinal chemistry synthesis.

Scaffold for Structure–Activity Relationship (SAR) Studies on Carbonyl‑Reducing Enzymes

The distinct regio‑ and stereoelectronic properties of the propan‑1‑one carbonyl relative to the propan‑2‑one isomer create a unique metabolic fingerprint when incubated with carbonyl‑reducing enzymes such as aldo‑keto reductases (AKRs) or short‑chain dehydrogenases/reductases (SDRs) . The target compound serves as a defined tool to probe substrate specificity and metabolic soft‑spot mapping for this enzyme class.

Bioconjugation Handle for Drug‑Linker Chemistry

The primary hydroxyl group on the hydroxyethyl spacer is amenable to esterification, etherification, or carbamate formation with diverse linker moieties. The three‑carbon spacer provides a longer tether than the hydroxymethyl analog, reducing steric interference between the piperidine core and the conjugated payload , which is valuable in the design of antibody‑drug conjugates or PROTAC linker systems.

Application
Selection Property
Validation Focus
CNS lead-like fragment library member
Balanced XlogP and TPSA within fragment space
Passive permeability and PAMPA assay profiling
Chemoselective piperidine pharmacophore synthesis
Terminal propan-1-one carbonyl accessibility
Reaction selectivity and yield benchmarking
Carbonyl-reducing enzyme substrate specificity
Regioisomeric carbonyl probe
Metabolic soft-spot mapping with AKR/SDR panels
Bioconjugation linker attachment point
Hydroxyethyl spacer tether length
Conjugate stability and payload release kinetics
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